1-Methyl-4-(2-nitro-4-((trifluoromethyl)sulfonyl)phenyl)piperazine
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Overview
Description
“1-Methyl-4-(2-nitro-4-((trifluoromethyl)sulfonyl)phenyl)piperazine” is a chemical compound with the molecular formula C12H15ClF3N3O2 . It has a molecular weight of 325.72 . The compound is also known as 1-methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine hydrochloride .
Synthesis Analysis
The synthesis of such compounds often involves nitration reactions . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase . Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14F3N3O2.ClH/c1-16-4-6-17(7-5-16)10-3-2-9(12(13,14)15)8-11(10)18(19)20;/h2-3,8H,4-7H2,1H3;1H . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
The chemical reactions involving this compound could be based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which makes subsequently the nucleophilic substitution by a fluoride possible .Physical and Chemical Properties Analysis
The compound is a hydrochloride and has a molecular weight of 325.72 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Synthesis and Antibacterial Activities
Research has shown that derivatives of piperazine, such as 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine, have been synthesized and evaluated for their antibacterial properties. These derivatives exhibited better antibacterial activities against certain pathogens, indicating the potential for developing new antibacterial agents from this chemical structure Wu Qi, 2014.
Potential Anti-malarial Agents
Piperazine derivatives have been investigated for their anti-malarial activity. The study of (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-substituted-amino-2-hydroxybutyl)piperazine derivatives has shown that specific structural features are essential for generating anti-malarial activity, providing insights into the development of novel anti-malarial compounds W. Cunico et al., 2009.
Development of Adenosine A2B Receptor Antagonists
A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines has been designed and characterized, leading to the discovery of A2B adenosine receptor antagonists with subnanomolar affinity and high selectivity. This research opens the door to the potential therapeutic application of these compounds in diseases where the A2B adenosine receptor plays a critical role T. Borrmann et al., 2009.
Anticancer Activity
Some 1,2,4-triazine derivatives bearing piperazine amide moiety have been synthesized and tested for their anticancer activities, particularly against breast cancer cells. This highlights the potential of such compounds in the development of new anticancer therapies L. Yurttaş et al., 2014.
Inhibition of Bacterial Biofilm and MurB Enzyme
Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown potent activity against bacterial biofilm formation and inhibition of the MurB enzyme, a critical enzyme in bacterial cell wall biosynthesis. This suggests their potential as novel antibacterial agents, particularly against drug-resistant strains Ahmed E. M. Mekky, S. Sanad, 2020.
Safety and Hazards
Properties
IUPAC Name |
1-methyl-4-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O4S/c1-16-4-6-17(7-5-16)10-3-2-9(8-11(10)18(19)20)23(21,22)12(13,14)15/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHJIMAXDWGZRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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